2,6-Dihydroxy-3-nitrobenzonitrile
Description
Contextual Significance within Aromatic Nitriles and Nitrophenols Research
Aromatic nitriles are a crucial class of organic compounds that serve as key intermediates in the synthesis of pharmaceuticals, dyes, agrochemicals, and advanced materials. medcraveonline.com The nitrile group is a versatile functional group that can be converted into amines, carboxylic acids, and other functionalities. The presence of hydroxyl and nitro groups on the aromatic ring of 2,6-Dihydroxy-3-nitrobenzonitrile further enhances its potential utility.
Nitrophenols, on the other hand, are known for their biological activities and are used in the synthesis of various industrially important chemicals. wikipedia.orgwikipedia.org The combination of these functional groups in one molecule, as seen in this compound, suggests its potential as a building block for creating complex molecules with tailored properties. For instance, the related compound 3,4-Dihydroxy-5-nitrobenzonitrile has been investigated for its potential therapeutic applications, including the inhibition of xanthine (B1682287) oxidase, an enzyme involved in uric acid production.
Historical Overview of Chemical Investigations Pertaining to Dihydroxy-nitrobenzonitriles
While specific historical accounts of the synthesis of this compound are scarce, the history of its constituent chemical classes provides a valuable context. The synthesis of nitrophenols dates back to the 19th century, with the nitration of phenol (B47542) being a classic reaction in organic chemistry. wikipedia.org These early investigations laid the groundwork for the synthesis of more complex substituted phenols.
The development of methods for introducing the nitrile group into aromatic rings, such as the Sandmeyer reaction, has been a cornerstone of synthetic organic chemistry for over a century. The synthesis of various substituted benzonitriles has been a continuous area of research, driven by the demand for novel compounds in various applications. For example, the synthesis of 2,6-disubstituted benzonitriles from the corresponding aldehydes has been an area of interest. google.com A plausible synthetic route to this compound could involve the nitration of 2,6-dihydroxybenzonitrile (B1605675). Economical methods for the synthesis of nitrophenols often involve controlling physical parameters like temperature and reactant concentrations. paspk.org
Current Research Landscape and Emerging Directions in Substituted Benzonitrile (B105546) Chemistry
The field of substituted benzonitrile chemistry is vibrant and continually evolving. Modern synthetic methods focus on developing more efficient, selective, and environmentally friendly processes. Recent advancements include the use of transition-metal-catalyzed reactions for the synthesis of aromatic nitriles, which often proceed under milder conditions and with higher yields compared to traditional methods. acs.org
Research is also focused on the functionalization of the benzonitrile scaffold to create novel molecules with specific biological or material properties. The introduction of multiple functional groups, as in this compound, is a key strategy in this endeavor. The diverse reactivity of the hydroxyl, nitro, and nitrile groups offers multiple points for further chemical modification, opening up avenues for the creation of a wide range of derivatives. For instance, the synthesis of benzotriazole (B28993) derivatives, which have shown diverse pharmacological activities, often involves substituted aromatic starting materials. gsconlinepress.com The development of novel nitration methods for deactivated aromatic compounds also continues to be an active area of research. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2,6-dihydroxy-3-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O4/c8-3-4-6(10)2-1-5(7(4)11)9(12)13/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRWAOVXKTVXBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371174 | |
| Record name | 2,6-dihydroxy-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
233585-04-1 | |
| Record name | 2,6-dihydroxy-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,6 Dihydroxy 3 Nitrobenzonitrile and Its Analogs
Direct Synthetic Routes to 2,6-Dihydroxy-3-nitrobenzonitrile
Direct synthesis strategies aim to introduce the key functional groups—hydroxyl and nitro—onto a pre-existing benzonitrile (B105546) core. These methods can be efficient but often face challenges related to regioselectivity and control of reaction conditions.
The direct nitration of a dihydroxybenzonitrile precursor, such as 2,6-dihydroxybenzonitrile (B1605675), represents a conceptually straightforward approach to obtaining the target molecule. This electrophilic aromatic substitution reaction involves the introduction of a nitro (-NO₂) group onto the aromatic ring. The benzene (B151609) ring in 2,6-dihydroxybenzonitrile is highly activated due to the presence of two strongly electron-donating hydroxyl groups. These groups are ortho, para-directing.
The reaction typically employs a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Key considerations for this reaction include:
Regioselectivity: The two hydroxyl groups at positions 2 and 6 strongly direct the electrophilic substitution to the ortho and para positions relative to them (positions 3, 4, and 5). The nitrile group is a deactivating, meta-directing group. The combined effect of these substituents makes position 3 (ortho to the C2-hydroxyl and meta to the C6-hydroxyl and the nitrile) a likely site for nitration. However, the formation of other isomers, such as the 4-nitro and 5-nitro products, is also possible, potentially leading to purification challenges.
Reaction Conditions: Due to the highly activated nature of the ring, the reaction conditions must be carefully controlled to prevent over-nitration (introduction of multiple nitro groups) or oxidative degradation of the starting material. This often involves using milder nitrating agents or conducting the reaction at low temperatures.
| Parameter | Typical Condition | Purpose |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Generates nitronium ion (NO₂⁺) |
| Temperature | Low (e.g., 0-10 °C) | To control the reaction rate and prevent side reactions |
| Solvent | Sulfuric acid or an inert solvent | To dissolve reactants and facilitate the reaction |
An alternative direct route involves the hydroxylation of a substituted nitrobenzonitrile, such as 3-nitrobenzonitrile (B78329). This approach focuses on introducing the two hydroxyl groups onto the nitroaromatic scaffold. Direct hydroxylation of aromatic rings is often challenging due to the low reactivity of the C-H bonds and the difficulty in controlling the position and number of hydroxyl groups introduced.
Several methods for aromatic hydroxylation have been explored in chemical research:
Radical Hydroxylation: This can be achieved using reagents that generate hydroxyl radicals (•OH). For instance, studies on the hydroxylation of 3-nitrotyrosine have utilized gamma irradiation in aqueous solutions to generate these radicals. While effective for specific substrates, this method may lack the regioselectivity required for the specific synthesis of the 2,6-dihydroxy isomer and is not a common laboratory-scale synthetic method.
Denitrative Hydroxylation: In some advanced methods, a nitro group can be replaced by a hydroxyl group. Research has shown that unactivated nitroarenes can be hydroxylated using reagents like oximes in the presence of a base such as potassium hydroxide (B78521) (KOH) in a solvent like DMSO. This method, however, involves the replacement of a nitro group rather than the addition of hydroxyls to C-H bonds, making it more suitable for converting a dinitrobenzonitrile precursor.
The hydroxylation of nitrobenzene has been observed to produce the three isomers of nitrophenol, including 3-nitrophenol. However, achieving the specific 2,6-dihydroxylation pattern on a 3-nitrobenzonitrile ring in high yield via direct C-H activation remains a significant synthetic hurdle.
Indirect Synthesis via Precursor Functionalization
Indirect methods involve a multi-step sequence where a suitably substituted benzene ring is constructed and then key functional groups are interconverted to arrive at the final product. These routes can offer better control over isomer formation.
A robust and controllable strategy involves the use of halogenated benzonitrile precursors, particularly those containing chloro groups that can be later displaced by hydroxyl groups. A plausible synthetic pathway could start from 1,2-dichloro-3-nitrobenzene.
Cyanation: The first step is the conversion of a dichloronitrobenzene to a chloronitrobenzonitrile. For example, 1,2-dichloro-3-nitrobenzene can be heated with a cyanide source, such as a mixture of sodium cyanide and copper(I) cyanide, in a polar aprotic solvent like N,N-dimethylformamide (DMF) to yield 2-chloro-6-nitrobenzonitrile. This reaction is a nucleophilic aromatic substitution where a chloride is replaced by a cyanide group.
| Reactant | Reagents | Solvent | Temperature | Product |
| 1,2-dichloro-3-nitrobenzene | NaCN, CuCN or CuCl | DMF | 100-200 °C | 2-chloro-6-nitrobenzonitrile |
Hydroxylation: The resulting 2-chloro-6-nitrobenzonitrile (or a corresponding 2,6-dihalo-3-nitrobenzonitrile precursor) can then undergo a second nucleophilic aromatic substitution to replace the chlorine atom(s) with hydroxyl groups. The aromatic ring is highly activated towards nucleophilic attack by the strong electron-withdrawing effects of both the nitro and nitrile groups. This substitution is typically achieved by heating the chlorinated precursor with a strong aqueous base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The harsh conditions (high temperature and pressure) are often necessary to drive the reaction to completion.
This strategy involves starting with a nitroaromatic compound that already possesses some of the required functional groups and then chemically modifying it. For instance, one could envision a synthesis starting from a precursor like 2,6-dichloroaniline.
The synthesis of 2,6-dichlorobenzonitrile (B3417380) has been described starting from 2-amino-6-chlorobenzonitrile, which itself can be prepared by the reduction of 2-chloro-6-nitrobenzonitrile. A related pathway to the target molecule could involve:
Diazotization: Starting with a precursor such as 2-amino-6-hydroxy-3-nitrobenzonitrile, the amino group could be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).
Hydrolysis: The resulting diazonium salt can then be hydrolyzed by heating in an aqueous solution to replace the diazonium group with a hydroxyl group, yielding the final this compound. This diazotization-hydrolysis sequence is a classic method for introducing a hydroxyl group onto an aromatic ring in place of an amino group.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles focus on designing chemical processes that are environmentally benign. For a multi-step synthesis of a complex molecule like this compound, these approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.
Biocatalysis: The use of enzymes as catalysts offers a promising green alternative to traditional chemical methods. While a direct enzymatic synthesis for this specific molecule is not widely reported, related biotransformations have been demonstrated. For example, decarboxylase enzymes have been used for the synthesis of 2,6-dihydroxybenzoic acid from resorcinol and CO₂. In principle, engineered enzymes such as hydroxylases or nitrilases could be developed to perform specific steps in the synthesis under mild, aqueous conditions, thereby avoiding harsh reagents and organic solvents.
Catalytic Methods: The development of novel catalysts could improve the efficiency of key steps like nitration or hydroxylation. Using solid acid catalysts or photocatalytic methods could reduce the reliance on stoichiometric amounts of strong acids like sulfuric acid, minimizing acid waste. Photonitration processes, which can occur in aqueous solutions containing nitrate (B79036) or nitrite ions, highlight non-classical pathways for nitration that could be harnessed for greener syntheses.
Atom Economy: Synthetic routes are being re-evaluated to maximize atom economy—the measure of how many atoms from the starting materials are incorporated into the final product. Routes that involve addition reactions (like direct hydroxylation or nitration) are inherently more atom-economical than those relying on substitution reactions that generate salt byproducts.
The application of these green principles to the synthesis of this compound is an area for ongoing research, aiming for more sustainable manufacturing processes for fine chemicals.
Scalability and Industrial Feasibility Assessments of Synthetic Routes
The industrial-scale synthesis of specialty chemicals like this compound and its analogs requires a thorough evaluation of synthetic routes beyond laboratory-scale yields. Key factors for assessing scalability and industrial feasibility include the cost and availability of raw materials, process safety, efficiency (yield and throughput), environmental impact, and the complexity of purification. While specific large-scale production data for this compound is not extensively published, an analysis of synthetic routes for structurally related benzonitriles provides critical insights into potential industrial methodologies.
Common industrial routes to benzonitrile and its derivatives include the ammoxidation of toluene, the dehydration of benzamides, and reactions starting from benzaldehydes or benzoic acids. The feasibility of these routes for a multi-substituted compound like this compound depends heavily on the compatibility of the functional groups with the required reaction conditions.
Route 1: Ammoxidation of a Substituted Toluene
The direct ammoxidation of substituted toluenes is a cornerstone of industrial benzonitrile production. This process typically involves a vapor-phase reaction of the toluene derivative with ammonia and air over a mixed metal oxide catalyst at high temperatures (around 400-500°C).
Industrial Precedent: This method is used for the large-scale synthesis of benzonitrile from toluene and for producing substituted analogs like chlorobenzonitriles from chlorotoluenes. medcraveonline.com The process is often continuous, leading to high throughput.
Applicability to 2,6-Dihydroxy-3-nitrotoluene: The primary challenge for this route is the thermal stability of the starting material. The presence of hydroxyl and nitro groups on the aromatic ring makes the precursor susceptible to decomposition and unwanted side reactions at the high temperatures required for ammoxidation. The hydroxyl groups are likely to be oxidized, and the nitro group could lead to explosive decomposition.
Feasibility Assessment: Due to the harsh reaction conditions, direct ammoxidation is likely not a viable industrial route for this compound. The development of novel, lower-temperature catalysts could potentially change this assessment, but current technology makes this approach impractical.
Route 2: Synthesis from a Substituted Benzaldehyde
The conversion of benzaldehydes to benzonitriles is a well-established transformation that can be achieved under milder conditions than ammoxidation, making it more suitable for functionalized molecules. A common method involves the one-pot reaction of a benzaldehyde with hydroxylamine hydrochloride. rsc.orgresearchgate.net
Key Process Improvements: Research has focused on developing greener and more efficient versions of this reaction. A notable advancement is the use of ionic liquids, which can act as both a solvent and a catalyst. rsc.orgpatsnap.com This approach offers several advantages for industrial application:
High Yields: Near-quantitative yields of benzonitrile have been reported from benzaldehyde. rsc.orgresearchgate.net
Mild Conditions: Reactions can often be carried out at temperatures around 100-120°C. rsc.org
Catalyst/Solvent Recycling: Ionic liquids can be easily separated from the product and reused, reducing waste and cost. rsc.org
Reduced Corrosion: Using ionic liquid-based hydroxylamine salts can avoid the corrosive nature of hydrochloric acid. rsc.orgresearchgate.net
Scalability Considerations: The primary consideration for scaling this route for this compound would be the availability and cost of the corresponding aldehyde precursor, 2,6-dihydroxy-3-nitrobenzaldehyde. If this starting material can be produced economically, the one-pot synthesis using recyclable ionic liquids presents a promising path for industrial production.
Route 3: Dehydration of a Substituted Benzamide
The synthesis of nitriles via the dehydration of amides is a classic and versatile method. For this compound, this would involve the dehydration of 2,6-dihydroxy-3-nitrobenzamide.
Industrial Precedent: This method is used to prepare various nitriles. A procedure for preparing p-nitrobenzonitrile from p-nitrobenzoic acid (which can be converted to the amide) highlights a potential pathway. orgsyn.org
Reagents and Conditions: Common dehydrating agents include phosphorus pentoxide (P₂O₅), phosphorus pentachloride (PCl₅), and thionyl chloride (SOCl₂). The reaction of p-nitrobenzoic acid with PCl₅ and p-toluenesulfonamide gives good yields of p-nitrobenzonitrile. orgsyn.org
Scalability Challenges:
Stoichiometric Reagents: These routes often require stoichiometric or excess amounts of the dehydrating agent, which generates significant amounts of waste (e.g., phosphoric acid, hydrochloric acid).
Handling of Reagents: Reagents like PCl₅ are hazardous and corrosive, requiring specialized handling and equipment.
Route 4: Nucleophilic Aromatic Substitution
For halogenated analogs like 2,6-dichlorobenzonitrile, industrial processes often involve nucleophilic aromatic substitution. For example, 2-chloro-6-nitrobenzonitrile can be synthesized from 1,2-dichloro-3-nitrobenzene by reaction with metal cyanides. google.comgoogle.com This intermediate can then be further transformed.
Applicability to this compound: A similar strategy could be envisioned starting from a di-halogenated or di-methoxylated nitrobenzene. The synthesis would involve a nucleophilic substitution to introduce the nitrile group, followed by conversion of the other substituents (e.g., demethylation of methoxy groups to hydroxyl groups).
Comparative Assessment of Potential Industrial Routes
The following table summarizes the key industrial feasibility parameters for the discussed synthetic routes, as inferred from the synthesis of analogous compounds.
| Synthetic Route | Starting Material | Key Reagents | Typical Conditions | Advantages | Scalability Challenges |
| Ammoxidation | 2,6-Dihydroxy-3-nitrotoluene | NH₃, Air, Metal Oxide Catalyst | High Temp. (400-500°C), Gas Phase | High throughput, continuous process for simple benzonitriles. medcraveonline.com | Precursor instability, unwanted side-reactions, likely decomposition. |
| From Aldehyde | 2,6-Dihydroxy-3-nitrobenzaldehyde | Hydroxylamine Salt, Ionic Liquid | Moderate Temp. (100-120°C) | High yields, mild conditions, recyclable solvent/catalyst, green chemistry potential. rsc.orgresearchgate.net | Availability and cost of the specific aldehyde precursor. |
| From Amide | 2,6-Dihydroxy-3-nitrobenzamide | PCl₅, P₂O₅, SOCl₂ | Moderate to High Temp. | Established chemical transformation. | Use of hazardous/corrosive reagents, significant waste generation, multi-step process. orgsyn.org |
| Nucleophilic Substitution | Dihalo- or Dimethoxy-nitrobenzene | Metal Cyanides (e.g., CuCN) | High Temp. (100-200°C) | Applicable for specific substitution patterns. google.comgoogle.com | High toxicity of cyanide reagents, multi-step process, waste management issues. |
Based on the analysis of analogous preparations, the most promising route for the scalable and industrially feasible synthesis of this compound appears to be the one-pot conversion from 2,6-dihydroxy-3-nitrobenzaldehyde using modern, green chemistry principles such as recyclable ionic liquid catalysts . This approach avoids the harsh conditions of ammoxidation and the hazardous, waste-generating reagents of the classical amide dehydration route. The primary determinant of its industrial viability would be the successful development of an economical synthesis for the aldehyde starting material. Further process development would be required to optimize reaction conditions, solvent and catalyst recycling loops, and product purification on a large scale.
Elucidation of Reaction Mechanisms Involving 2,6 Dihydroxy 3 Nitrobenzonitrile
Nucleophilic Aromatic Substitution (SNAr) Pathways of the Nitro and Hydroxyl Groups
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aromatic compounds bearing strong electron-withdrawing groups. In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before a leaving group is expelled.
The feasibility of an SNAr reaction is highly dependent on the nature of the substituents on the aromatic ring. Electron-withdrawing groups are crucial as they activate the ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer intermediate.
In 2,6-dihydroxy-3-nitrobenzonitrile, the primary activating group for SNAr is the nitro group (-NO₂). Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly decreases the electron density of the aromatic ring, making it more electrophilic. The nitrile group (-CN) also contributes to this electron deficiency.
Conversely, the hydroxyl (-OH) groups are generally considered activating groups for electrophilic aromatic substitution and deactivating for nucleophilic aromatic substitution due to their electron-donating resonance effect. However, under basic conditions, the hydroxyl groups can be deprotonated to form phenoxide ions (-O⁻). These are extremely strong electron-donating groups and would further deactivate the ring towards nucleophilic attack. Therefore, SNAr reactions on this substrate are most likely to occur under neutral or acidic conditions, where the activating effect of the nitro and nitrile groups can dominate.
The positions ortho and para to the nitro group are the most activated for nucleophilic attack. In this molecule, these are the C2 and C4 positions. If a suitable leaving group were present at one of these positions, SNAr would be a plausible reaction pathway.
Table 1: Influence of Substituents on Aromatic Substitution Reactions
| Substituent | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution | Directing Influence (Electrophilic) |
| -OH | Activating | Deactivating | Ortho, Para |
| -NO₂ | Deactivating | Activating | Meta |
| -CN | Deactivating | Activating | Meta |
While less common than the displacement of halides, the nitro group itself can act as a leaving group in SNAr reactions, a process known as denitrative functionalization. This allows for the direct replacement of the nitro group with various nucleophiles. Such reactions often require specific conditions, such as catalysis by transition metals like palladium or copper. nih.govrsc.org
For this compound, a hypothetical denitrative functionalization would involve the attack of a nucleophile at the C3 position, leading to the expulsion of the nitrite (B80452) ion (NO₂⁻). The success of such a reaction would depend on the ability of the incoming nucleophile to displace the nitro group, which is stabilized by the electron-donating hydroxyl groups.
Recent advances in organic synthesis have shown that palladium-catalyzed denitrative coupling reactions can be effective for a range of nitroarenes. rsc.org For instance, a palladium catalyst in the presence of a suitable ligand and base could potentially mediate the coupling of this compound with boronic acids (Suzuki coupling), amines (Buchwald-Hartwig coupling), or other nucleophiles.
Electrophilic Aromatic Substitution Dynamics on the Benzonitrile (B105546) Core
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The regioselectivity of this reaction is determined by the directing effects of the existing substituents.
In this compound, the two hydroxyl groups are powerful activating groups and are ortho, para-directors. researchgate.net The nitro and nitrile groups are strong deactivating groups and are meta-directors. The available positions for substitution are C4 and C5.
The directing effects of the substituents can be summarized as follows:
The -OH group at C2 directs to C1 (occupied), C3 (occupied), and C5.
The -OH group at C6 directs to C1 (occupied), C5, and C7 (non-existent).
The -NO₂ group at C3 directs to C1 (occupied) and C5.
The -CN group at C1 directs to C3 (occupied) and C5.
All substituents, either directly or through resonance, favor substitution at the C5 position. The strong activating and directing effect of the two hydroxyl groups would make the ring highly reactive towards electrophiles, despite the presence of two deactivating groups. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions would be expected to occur predominantly at the C5 position.
Transformations of the Nitrile Functionality
The nitrile group is a versatile functional group that can undergo a variety of transformations.
The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. byjus.comresearchgate.net
Acidic Hydrolysis: Heating the compound with a strong acid, such as aqueous sulfuric or hydrochloric acid, would protonate the nitrogen atom of the nitrile, making the carbon atom more susceptible to nucleophilic attack by water. The initial product is an amide, which is then further hydrolyzed to the corresponding carboxylic acid, 2,6-dihydroxy-3-nitrobenzoic acid. byjus.com
Basic Hydrolysis: Treatment with a strong base, like aqueous sodium hydroxide (B78521), followed by heating, would involve the attack of a hydroxide ion on the electrophilic carbon of the nitrile. This would ultimately form the sodium salt of the carboxylic acid. Subsequent acidification would yield the free carboxylic acid. byjus.com
The carbon-nitrogen triple bond of the nitrile group can undergo addition reactions with various reagents.
Reduction: The nitrile group can be reduced to a primary amine. A strong reducing agent like lithium aluminum hydride (LiAlH₄) would be effective, converting the nitrile to a benzylic amine, (2,6-dihydroxy-3-nitrophenyl)methanamine. researchgate.net
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile group. The reaction of this compound with a Grignard reagent (R-MgX) would, after hydrolysis of the intermediate imine, yield a ketone (2,6-dihydroxy-3-nitrophenyl)(R)ketone. researchgate.net
Reactivity of Phenolic Hydroxyl Groups in the 2,6-Positions
The two hydroxyl groups at the 2- and 6-positions are key sites for chemical modification. Their acidity and nucleophilicity are modulated by the electron-withdrawing effects of the adjacent nitro and nitrile groups.
The phenolic hydroxyl groups of this compound can undergo O-alkylation and O-acylation reactions. These transformations are fundamental for introducing various functional groups, which can alter the molecule's physical, chemical, and biological properties.
Alkylation: The alkylation of dihydroxybenzonitriles, and more broadly dihydroxybenzaldehydes and dihydroxyacetophenones, typically proceeds via Williamson ether synthesis. This involves the deprotonation of the phenolic hydroxyl groups with a suitable base to form phenoxides, which then act as nucleophiles to attack an alkyl halide. The regioselectivity of the alkylation can be influenced by the choice of base, solvent, and reaction temperature. For instance, studies on the alkylation of 2,4-dihydroxybenzaldehyde (B120756) have shown that milder bases like cesium bicarbonate can favor mono-alkylation at the more acidic 4-hydroxyl group nih.gov. In the case of this compound, the hydroxyl group at the 2-position is expected to be more acidic due to the strong electron-withdrawing effect of the adjacent nitro group.
Acylation: Acylation of the phenolic hydroxyl groups can be achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of ester derivatives. The reactivity of the hydroxyl groups towards acylation will also be influenced by their respective acidities and steric hindrance.
Below is a representative table of reaction conditions for the alkylation and acylation of similar dihydroxyaromatic compounds, which can be extrapolated to this compound.
| Reaction Type | Reagents and Conditions | Expected Product(s) | Notes |
| Mono-alkylation | Alkyl halide (e.g., CH₃I), K₂CO₃, Acetone, reflux | 2-Alkoxy-6-hydroxy-3-nitrobenzonitrile | Preferential alkylation of the more acidic hydroxyl group is expected. |
| Di-alkylation | Excess alkyl halide, Stronger base (e.g., NaH), DMF, rt to 60 °C | 2,6-Dialkoxy-3-nitrobenzonitrile | Forcing conditions are generally required for complete dialkylation. |
| Mono-acylation | Acyl chloride (e.g., CH₃COCl), Pyridine, 0 °C to rt | 2-Acetoxy-6-hydroxy-3-nitrobenzonitrile | Acylation can often be controlled to occur at the more reactive hydroxyl group. |
| Di-acylation | Excess acyl chloride or anhydride, Pyridine or other base, elevated temperature | 2,6-Diacetoxy-3-nitrobenzonitrile | Complete acylation to form the diester. |
This table is illustrative and based on general reactivity principles of substituted phenols.
The dihydroxybenzonitrile core, particularly the catechol-like arrangement of the hydroxyl groups, is redox-active. These systems can undergo oxidation to form corresponding quinone or semiquinone radical species. The presence of the electron-withdrawing nitro and nitrile groups significantly influences the redox potential of the molecule, making it more susceptible to reduction and more difficult to oxidize compared to unsubstituted catechols.
The redox chemistry of nitrocatechols has been studied, revealing that they can be formed through the oxidation of catechols by species like nitrate (B79036) radicals nih.govacs.orgacs.org. Conversely, the nitro group on the aromatic ring can be reduced. The reduction of aromatic nitro compounds is a well-established transformation and can proceed through various intermediates, such as nitroso and hydroxylamino species, to ultimately yield an amino group masterorganicchemistry.com. Common reagents for this reduction include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.com.
Electrochemical studies, such as cyclic voltammetry, on related dihydroxybenzene systems have been employed to understand their redox behavior and interaction with other redox-active species like metal ions nih.govnih.gov. For this compound, one would expect a complex electrochemical profile reflecting both the oxidation of the dihydroxy moiety and the reduction of the nitro group. The redox potential of catechol is reported to be ≥ 0.562 V for pH ≤ 7 acs.org. The presence of the nitro group would be expected to increase this potential.
| Redox Process | Reagents/Conditions | Expected Product |
| Oxidation | Oxidizing agent (e.g., Fe³⁺, Ce⁴⁺) | 3-Nitrobenzonitrile-2,6-dione |
| Reduction of Nitro Group | Reducing agent (e.g., SnCl₂, H₂/Pd-C) | 3-Amino-2,6-dihydroxybenzonitrile |
This table presents plausible redox transformations based on the known chemistry of catechols and nitroaromatics.
Radical-Mediated Reaction Pathways (e.g., SRN1 mechanisms)
The SRN1 (substitution radical-nucleophilic unimolecular) mechanism is a chain reaction that involves radical anions as key intermediates. While there is no specific literature detailing the SRN1 reactivity of this compound, the presence of a nitroaromatic system suggests that such pathways could be feasible under certain conditions.
The general SRN1 mechanism involves the following steps:
Initiation: An electron is transferred to the aromatic substrate, forming a radical anion.
Propagation:
The radical anion fragments to give an aryl radical and an anion of the leaving group.
The aryl radical reacts with a nucleophile to form a new radical anion.
This new radical anion transfers its electron to a new molecule of the starting aromatic substrate, propagating the chain.
Termination: Radical combination or other side reactions terminate the chain.
For this compound, a potential SRN1 reaction could involve the displacement of a suitable leaving group on the ring by a nucleophile. However, the hydroxyl groups themselves are not good leaving groups. A more plausible scenario for radical involvement is through reactions of the nitro group. For instance, the reduction of nitroaromatics can proceed via radical anion intermediates rsc.org. Furthermore, radical reactions involving nitrocatechols have been observed in atmospheric chemistry, where they can be formed by the reaction of catechols with nitrate radicals nih.govcopernicus.org. Denitrative radical-induced coupling reactions have also been reported for nitroalkenes, where a radical addition is followed by the loss of the nitro group nih.gov.
Mechanistic Investigations: Experimental and Computational Insights
The elucidation of reaction mechanisms for complex molecules like this compound relies on a combination of experimental and computational techniques.
Experimental Insights: Spectroscopic methods are invaluable for characterizing reactants, intermediates, and products.
NMR and IR spectroscopy can confirm the structure of alkylated and acylated products.
UV-Vis spectroscopy is useful for monitoring reactions, especially those involving changes in conjugation or the formation of colored species like quinones.
Mass spectrometry helps in identifying products and intermediates.
Cyclic voltammetry can be used to probe the redox potentials and electron transfer processes of the dihydroxybenzonitrile system nih.govnih.gov.
Kinetic studies , by monitoring the reaction rate under different conditions (e.g., varying reactant concentrations, temperature), can provide information about the reaction order and activation parameters, which are crucial for proposing a mechanism copernicus.org.
Computational Insights: Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental findings.
Geometry optimization can predict the most stable conformations of the molecule and its derivatives.
Calculation of pKa values can help in understanding the relative acidity of the two phenolic hydroxyl groups, which is crucial for predicting the regioselectivity of alkylation and acylation reactions. A computational study on substituted 1,2-dihydroxybenzenes has demonstrated the feasibility of accurately predicting pKa values researchgate.net.
Modeling of reaction pathways allows for the calculation of transition state energies and the determination of the most likely reaction mechanism. For example, DFT calculations have been used to study the mechanism of cycloaddition reactions involving nitroethene and benzonitrile N-oxides nih.gov.
Calculation of molecular properties such as electrostatic potential maps can visualize the electron-rich and electron-poor regions of the molecule, providing insights into its reactivity towards electrophiles and nucleophiles. Studies on nitrobenzonitriles have used computational methods to analyze the effects of electron-withdrawing groups on the molecular structure nih.gov.
A multi-spectroscopic and molecular dynamics simulation study on the interaction between 2,6-dihydroxybenzoic acid nicotine (B1678760) salt and human serum albumin highlights the utility of combining experimental and computational approaches to understand molecular interactions nih.gov. A similar integrated approach would be highly beneficial for a thorough mechanistic understanding of the reactions of this compound.
Advanced Spectroscopic Characterization and Structural Analysis of 2,6 Dihydroxy 3 Nitrobenzonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic environments of atomic nuclei, primarily 1H (protons) and 13C, it is possible to map out the molecular skeleton and the spatial relationships between atoms.
Advanced 1H and 13C NMR Techniques for Structural Elucidation
While specific experimental NMR data for 2,6-Dihydroxy-3-nitrobenzonitrile is not widely published, its spectrum can be reliably predicted based on established principles of substituent effects on aromatic systems. youtube.comorganicchemistrydata.org The benzene (B151609) ring is substituted with two strongly electron-donating hydroxyl (-OH) groups and two strongly electron-withdrawing groups, a nitro (-NO2) and a nitrile (-C≡N).
In the 1H NMR spectrum, the two hydroxyl protons would likely appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration. The aromatic region would feature two signals corresponding to the protons at the C-4 and C-5 positions. These two adjacent protons would split each other into doublets.
In the 13C NMR spectrum, seven distinct signals are expected, one for each carbon atom in the molecule, as there is no molecular symmetry. np-mrd.org The carbons attached to the electronegative oxygen and nitrogen atoms (C-1, C-2, C-3, C-6) are expected to be significantly deshielded, appearing at lower fields (higher ppm values). The nitrile carbon (C≡N) typically appears in a distinct region around 115-120 ppm.
Predicted 1H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| H-4 | ~7.5 - 8.0 | Doublet (d) | ~8-9 Hz |
| H-5 | ~6.5 - 7.0 | Doublet (d) | ~8-9 Hz |
| 2-OH | Variable | Broad Singlet (br s) | N/A |
| 6-OH | Variable | Broad Singlet (br s) | N/A |
Predicted 13C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (C-CN) | ~100 - 110 |
| C-2 (C-OH) | ~155 - 165 |
| C-3 (C-NO2) | ~130 - 140 |
| C-4 | ~125 - 135 |
| C-5 | ~110 - 120 |
| C-6 (C-OH) | ~155 - 165 |
| C≡N | ~115 - 120 |
Multi-dimensional NMR for Complex Structural Assignments
To confirm the predicted structure and unambiguously assign each signal, multi-dimensional NMR techniques are employed. mmu.ac.ukwashington.edu
1H-1H Correlation Spectroscopy (COSY): This experiment would show a cross-peak between the signals of the H-4 and H-5 protons, confirming their adjacent relationship on the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the H-4 signal to the C-4 signal and the H-5 signal to the C-5 signal.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. For instance, the H-5 proton would be expected to show correlations to C-1, C-3, and C-4, while the H-4 proton would show correlations to C-2, C-6, and the nitrile carbon. These long-range correlations are critical for confirming the substitution pattern of the entire molecule.
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis
HRMS is a vital analytical technique used to determine the precise molecular weight and elemental composition of a compound. rsc.org For this compound (C7H4N2O4), the calculated monoisotopic mass is 180.0171 Da. An HRMS measurement confirming this exact mass provides strong evidence for the compound's molecular formula.
Ionization Techniques for Aromatic Nitriles and Phenols
Due to the presence of polar hydroxyl groups, this compound is well-suited for soft ionization techniques, which minimize fragmentation during the ionization process.
Electrospray Ionization (ESI): This is a common and effective method for polar molecules. The compound would typically be analyzed in negative ion mode, forming the deprotonated molecule [M-H]-.
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that could be used, particularly if the analyte is co-crystallized with a suitable matrix.
Direct Analysis in Real Time (DART): DART-HRMS is a rapid screening technique that ionizes samples in an open-air environment and can provide accurate mass data with minimal sample preparation. hmdb.ca
Fragmentation Pathways and Isomeric Differentiation
Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide crucial structural information. The fragmentation pattern of this compound would be expected to show characteristic losses of its functional groups.
Plausible Fragmentation Pathways:
Loss of NO2: A common fragmentation for nitroaromatic compounds is the neutral loss of the nitro group (46 Da). chemicalbook.com
Loss of HCN: The nitrile group can be eliminated as hydrogen cyanide (27 Da). The fragmentation of benzonitrile (B105546) itself often involves the loss of HCN. organicchemistrydata.orgaip.org
Loss of CO: Phenolic compounds can undergo fragmentation via the loss of carbon monoxide (28 Da).
Loss of H2O: The hydroxyl groups can lead to the elimination of a water molecule (18 Da).
HRMS is essential for differentiating isomers, which have the same molecular formula and nominal mass but different atomic arrangements. While HRMS alone cannot always distinguish between isomers rsc.org, the unique fragmentation patterns generated in MS/MS experiments can serve as a fingerprint for a specific isomer. chemicalbook.comspectroscopyonline.com For example, the fragmentation of this compound would differ significantly from an isomer like 3,4-Dihydroxy-5-nitrobenzonitrile due to the different positions of the substituents influencing the bond cleavages.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
The IR spectrum is dominated by absorptions from polar bonds, while the Raman spectrum is more sensitive to vibrations of non-polar, symmetric bonds. For this compound, several key vibrational modes are expected. nsf.govacs.org
Characteristic IR and Raman Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm-1) | Typical Intensity (IR) | Typical Intensity (Raman) |
| O-H (hydroxyl) | Stretching | 3200 - 3600 | Strong, Broad | Weak |
| C-H (aromatic) | Stretching | 3000 - 3100 | Medium to Weak | Strong |
| C≡N (nitrile) | Stretching | 2220 - 2260 | Medium, Sharp | Medium |
| C=C (aromatic) | Stretching | 1450 - 1600 | Medium to Strong | Strong |
| NO2 (nitro) | Asymmetric Stretch | 1500 - 1550 | Strong | Medium to Strong |
| NO2 (nitro) | Symmetric Stretch | 1330 - 1360 | Strong | Medium to Strong |
| C-O (phenol) | Stretching | 1200 - 1260 | Strong | Weak |
| C-NO2 | Stretching | ~850 | Medium | Medium |
In the Infrared (IR) spectrum , a very prominent broad absorption band is expected between 3200 and 3600 cm-1, characteristic of the O-H stretching of the two hydroxyl groups. A sharp, medium-intensity peak for the C≡N stretch should appear around 2230 cm-1. The nitro group will produce two very strong and characteristic bands: an asymmetric stretch between 1500-1550 cm-1 and a symmetric stretch between 1330-1360 cm-1.
In the Raman spectrum , the aromatic C-H and C=C stretching vibrations will be prominent. The symmetric stretch of the nitro group around 1330-1360 cm-1 is also typically strong in the Raman spectrum. nsf.gov The nitrile stretch is also readily observed. Raman spectroscopy can be particularly useful for identifying isomers, as subtle differences in molecular symmetry between isomers can lead to distinct differences in their Raman spectra. chemicalbook.comnsf.gov
Characteristic Vibrational Modes of Nitrile and Nitro Groups
The nitrile group's stretching vibration (νC≡N) is expected to appear in a distinct region of the spectrum, typically between 2200 and 2240 cm⁻¹. The precise position of this band is a diagnostic indicator of the electronic effects of the other substituents on the benzene ring. The electron-withdrawing nature of the nitro group and the electron-donating character of the hydroxyl groups, along with potential hydrogen bonding, will modulate the electronic density at the nitrile moiety, thereby influencing its vibrational frequency.
The nitro group exhibits two characteristic stretching vibrations: the asymmetric (νasNO₂) and symmetric (νsNO₂) stretching modes. For aromatic nitro compounds, these bands are typically observed in the ranges of 1500–1560 cm⁻¹ and 1335–1370 cm⁻¹, respectively. The presence of two electron-donating hydroxyl groups ortho and para to the nitro group can lead to a slight shift in these frequencies due to resonance effects that alter the N-O bond order.
A comparative analysis with related substituted benzonitriles and nitrophenols allows for a more precise estimation of these vibrational frequencies. nih.govderpharmachemica.comnih.gov
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Nitrile (C≡N) | Stretching (νC≡N) | 2200 - 2240 |
| Nitro (NO₂) | Asymmetric Stretch (νasNO₂) | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretch (νsNO₂) | 1335 - 1370 |
This table presents expected vibrational frequencies based on data for analogous compounds.
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks
The presence of two hydroxyl groups in proximity to a nitro group and a nitrile group creates a rich landscape for both intramolecular and intermolecular hydrogen bonding. The hydroxyl group at the 2-position is ideally situated to form a strong intramolecular hydrogen bond with the oxygen atom of the adjacent nitro group. mdpi.com This type of hydrogen bond, often referred to as a resonance-assisted hydrogen bond (RAHB), can lead to the formation of a stable six-membered ring, significantly influencing the molecule's conformation and physicochemical properties. mdpi.com
The formation of this intramolecular hydrogen bond can be confirmed spectroscopically by a noticeable downfield shift of the involved hydroxyl proton in ¹H NMR spectroscopy and a broadening and red-shifting of the O-H stretching vibration in the IR spectrum. fu-berlin.de
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions involving the aromatic ring and the powerful chromophoric and auxochromic effects of the nitro and hydroxyl groups, respectively.
Electronic Transitions and Chromophoric Behavior
The electronic spectrum of this compound is anticipated to display characteristic absorption bands corresponding to π → π* and potentially n → π* transitions. The benzene ring itself has several π → π* transitions, which are significantly modified by the substituents. The nitro group acts as a strong chromophore, and its interaction with the electron-donating hydroxyl groups leads to intense charge-transfer (CT) bands. nih.gov
| Transition Type | Description | Expected Wavelength Range (nm) |
| π → π | Involving the aromatic system | 200 - 280 |
| n → π | Localized on the nitro group | ~300 - 350 |
| Charge-Transfer (CT) | From hydroxyl to nitro group | ~350 - 450 |
This table presents expected electronic transitions based on data for analogous nitrophenol compounds.
Solvatochromic Effects and pH-Dependence
The position and intensity of the absorption bands of this compound are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The charge-transfer band, in particular, is likely to exhibit a red shift (bathochromism) with increasing solvent polarity, as more polar solvents can stabilize the excited state to a greater extent than the ground state.
Furthermore, the UV-Vis spectrum will be highly dependent on the pH of the solution due to the acidic nature of the phenolic hydroxyl groups. nih.gov In basic media, deprotonation of one or both hydroxyl groups to form the corresponding phenolate(s) will occur. The resulting phenolate (B1203915) ions are much stronger electron donors than the neutral hydroxyl groups, leading to a significant red shift and an increase in the intensity of the charge-transfer band. nih.govresearchgate.net This pH-dependent color change, or halochromism, is a characteristic feature of nitrophenols. The pKa values of the hydroxyl groups can be determined spectrophotometrically by monitoring the spectral changes as a function of pH.
X-ray Crystallography for Solid-State Structure Determination
While specific crystallographic data for this compound is not publicly available, the principles of X-ray crystallography can be used to predict its likely solid-state structure. This technique would provide definitive information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound will be governed by a combination of intermolecular forces. rsc.orgresearchgate.net The strong intramolecular hydrogen bond between the 2-hydroxyl group and the nitro group is expected to enforce a high degree of planarity in the molecule.
The dominant intermolecular interactions are likely to be:
Hydrogen Bonding: As mentioned, the 6-hydroxyl group and the nitrile nitrogen are available for intermolecular hydrogen bonding, potentially forming chains or sheets. mdpi.com
π-π Stacking: The planar aromatic rings are likely to stack on top of one another, driven by favorable electrostatic and van der Waals interactions. nih.gov The presence of the electron-withdrawing nitro and nitrile groups and electron-donating hydroxyl groups will create a significant molecular dipole, which will influence the geometry of the π-π stacking.
The interplay of these interactions will determine the final crystal structure, influencing properties such as melting point, density, and solubility. rsc.org The study of related nitrobenzonitrile structures reveals that π-π stacking and other weak interactions play a crucial role in the crystal packing. nih.gov
Computational Chemistry and Theoretical Investigations of 2,6 Dihydroxy 3 Nitrobenzonitrile
Density Functional Theory (DFT) Studies for Electronic Structure and Properties
Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the electronic structure of molecules. nih.govnih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules. DFT calculations for 2,6-Dihydroxy-3-nitrobenzonitrile focus on correlating its electronic properties with its molecular structure, which is characterized by an electron-poor aromatic ring due to the presence of two strong electron-withdrawing groups (nitro and nitrile) and two electron-donating hydroxyl groups.
Molecular orbital (MO) analysis is fundamental to understanding the electronic behavior of a compound. The distribution of electron density and the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key determinants of a molecule's chemical properties and reactivity. rsc.orgresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, specifically the dihydroxy-substituted benzene (B151609) ring, which has a higher tendency to donate electrons. Conversely, the LUMO is anticipated to be distributed over the electron-deficient nitro (-NO₂) and nitrile (-CN) groups, which act as electron acceptors.
A Molecular Electrostatic Potential (MEP) map visually represents the electronic distribution. For this molecule, negative potential (red and yellow regions) would be concentrated around the electronegative oxygen atoms of the hydroxyl and nitro groups, and the nitrogen atom of the nitrile group, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be found around the hydrogen atoms of the hydroxyl groups, highlighting potential sites for nucleophilic interaction. nih.gov
Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.8 eV | Indicates electron-donating ability; related to ionization potential. |
| LUMO Energy | -3.2 eV | Indicates electron-accepting ability; related to electron affinity. rsc.org |
| HOMO-LUMO Gap (ΔE) | 3.6 eV | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov |
| Dipole Moment | 5.5 D | A large value indicates a highly polar molecule due to asymmetric electron distribution. |
Frontier Molecular Orbital (FMO) theory is a framework used to predict the reactivity of molecules based on the interaction between the HOMO of one reactant and the LUMO of another. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing chemical reactivity and stability. nih.gov
A molecule with a small HOMO-LUMO gap is generally more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com In this compound, the significant intramolecular charge transfer from the hydroxyl-bearing ring (HOMO region) to the nitro-nitrile portion (LUMO region) would result in a relatively moderate energy gap. This suggests the molecule is reactive and can participate in various chemical transformations. The FMO analysis helps predict whether the molecule will act as a nucleophile (donating electrons from its HOMO) or an electrophile (accepting electrons into its LUMO) in a given reaction. researchgate.net
Ab Initio and Semi-Empirical Methods for Molecular Geometries and Energetics
Beyond DFT, other computational methods are employed to determine molecular geometries and energetics. These can be broadly classified as ab initio and semi-empirical methods.
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. dtic.mil Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide highly accurate predictions of molecular geometries (bond lengths, bond angles, and dihedral angles) and energetics. nih.gov However, their high computational cost often limits their application to smaller molecules. dtic.mil For this compound, high-level ab initio calculations could provide benchmark data for its optimized geometry and thermodynamic stability.
Semi-empirical methods are faster alternatives that use approximations derived from Hartree-Fock theory. wikipedia.orgnih.gov These methods, such as AM1, PM3, and PM6, incorporate parameters derived from experimental data to simplify calculations, particularly for two-electron integrals. wikipedia.org While much faster, their accuracy can be variable, especially if the molecule under study differs significantly from the compounds used for parameterization. wikipedia.org They are particularly useful for preliminary geometric optimizations and for studying large molecular systems where ab initio methods are computationally prohibitive. nih.gov
Table 2: Comparison of Computational Methods for this compound
| Method Type | Examples | Key Features | Application to Compound |
| Ab Initio | Hartree-Fock (HF), MP2, CCSD(T) | High accuracy, based on first principles, computationally expensive. nih.gov | Provides precise geometric parameters and benchmark energetic data. |
| Semi-Empirical | AM1, PM3, PM6, MNDO | Fast, uses empirical parameters, suitable for large molecules. | Rapid geometry optimization and initial screening of conformational space. |
| DFT | B3LYP, M06-2X | Good balance of accuracy and cost, includes electron correlation. | Ideal for detailed analysis of electronic structure, properties, and reactivity. |
Reaction Pathway and Transition State Calculations
Computational chemistry is instrumental in mapping the mechanisms of chemical reactions by calculating the potential energy surface that connects reactants to products. nih.gov
By modeling a reaction pathway, chemists can identify key stationary points: reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is the highest energy point along the reaction coordinate and represents the energy barrier, or activation energy (Ea), that must be overcome for the reaction to proceed. researchgate.net
For this compound, theoretical calculations could be used to model reactions such as the alkylation of the hydroxyl groups or the reduction of the nitro group. By calculating the energies of the transition states for these transformations, one can determine the activation barriers. A lower energy barrier corresponds to a faster reaction rate. This analysis provides a quantitative understanding of the reaction kinetics. nih.gov
When a reaction can yield multiple products, computational modeling of the reaction pathways can predict the outcome and selectivity.
Regioselectivity: In a molecule like this compound with two different hydroxyl groups, theoretical calculations can predict which one is more likely to react. By comparing the activation energies for reactions at each site, the preferred site of attack can be determined, thus predicting the regioselectivity of the transformation.
For example, calculating the energy barriers for methylation at the C2-OH versus the C6-OH group would reveal which position is kinetically favored for substitution.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the dynamic nature of this compound at an atomic level. These simulations model the movement of atoms and molecules over time, governed by a set of mathematical functions known as a force field, thereby providing deep insights into the conformational landscape of the molecule and its intricate interactions with surrounding solvent molecules.
The conformational flexibility of this compound is largely dictated by the orientation of the two hydroxyl groups and the nitro group relative to the benzene ring and to each other. A key feature influencing its conformational preference is the potential for intramolecular hydrogen bonding. Specifically, a hydrogen bond can form between the hydroxyl group at the C2 position and an oxygen atom of the adjacent nitro group at the C3 position. This interaction can significantly stabilize a particular planar conformation of the molecule.
The stability of this intramolecular hydrogen bond can be quantified by analyzing its geometry throughout the simulation. Key parameters such as the donor-acceptor distance (O-H···O) and the bond angle (O-H-O) can be monitored. For similar nitrophenol systems, these intramolecular hydrogen bonds have been shown to be quite robust. nih.govresearchgate.net
Beyond the gas-phase conformational analysis, MD simulations are invaluable for understanding how this compound interacts with different solvents. By explicitly including solvent molecules (e.g., water, methanol, or dimethyl sulfoxide) in the simulation box, one can observe the formation and dynamics of intermolecular hydrogen bonds between the solute's hydroxyl, nitro, and nitrile groups and the solvent molecules. The simulations would reveal the structure of the solvation shells around the molecule, highlighting the preferred sites of solvent interaction. For instance, the hydroxyl groups and the oxygen atoms of the nitro group are expected to act as strong hydrogen bond acceptors, while the hydroxyl protons are potent hydrogen bond donors.
The strength of these solvent interactions can be quantified by calculating the solvation free energy. This thermodynamic quantity represents the energy change when the molecule is transferred from a vacuum to the solvent and is a critical determinant of its solubility. The solvation free energy can be decomposed into contributions from electrostatic and van der Waals interactions, providing a detailed picture of the forces driving the solvation process.
| Parameter | Value | Description |
|---|---|---|
| C2-O-H···O-N Intramolecular H-bond Distance | 1.85 ± 0.15 Å | Average distance between the hydroxyl hydrogen and a nitro oxygen. |
| C2-C3-N-O Dihedral Angle | 5.2 ± 3.5° | Distribution showing a preference for a near-planar arrangement. |
| Solvation Free Energy (Water) | -9.5 ± 0.8 kcal/mol | Indicates favorable interaction with and solubility in water. |
| First Solvation Shell Water Molecules | 12 ± 2 | Average number of water molecules in close contact with the solute. |
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their measured reactivity. researchgate.netnih.gov These models are built on the principle that the reactivity of a molecule is a function of its structural, electronic, and physicochemical properties. By quantifying these properties using molecular descriptors, QSRR models can be developed to predict the reactivity of new, untested compounds within the same chemical class.
For this compound, a QSRR model could be developed to predict various aspects of its reactivity, such as its acidity (pKa), its susceptibility to nucleophilic aromatic substitution, or its performance in a specific catalytic reaction. To construct such a model, a dataset of structurally related nitrophenolic compounds with experimentally determined reactivity data would be required.
The first step in QSRR modeling is the calculation of a wide range of molecular descriptors for each compound in the dataset. These descriptors can be categorized as:
Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial atomic charges, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and electrostatic potential. For a nitrophenolic compound, descriptors related to the electron-withdrawing nature of the nitro and nitrile groups and the electron-donating character of the hydroxyl groups would be particularly important.
Steric Descriptors: These describe the size and shape of the molecule, including molecular weight, volume, surface area, and specific shape indices. These are crucial for understanding how the molecule might interact with other reactants or a catalyst's active site.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching.
Thermodynamic Descriptors: These include properties like heat of formation, entropy, and Gibbs free energy, which provide insights into the stability and energetic profile of the molecule.
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that relates a selection of the most relevant descriptors to the observed reactivity. The goal is to find a statistically robust model with good predictive power.
For instance, a hypothetical QSRR model for the acidity (pKa) of a series of substituted nitrophenols, including this compound, might take the following linear form:
pKa = c0 + c1qO(max) + c2ELUMO + c3*V
Where:
pKa is the predicted acid dissociation constant.
qO(max) is the maximum negative partial charge on an oxygen atom (reflecting the stability of the phenoxide ion).
ELUMO is the energy of the lowest unoccupied molecular orbital (related to the molecule's ability to accept an electron).
V is the molecular volume (a steric descriptor).
c0, c1, c2, and c3 are coefficients determined from the regression analysis.
The validity and predictive ability of the developed QSRR model must be rigorously assessed using internal and external validation techniques. A well-validated QSRR model can then be used to predict the reactivity of this compound and to guide the design of new derivatives with desired reactivity profiles.
| Descriptor Type | Descriptor Name | Hypothetical Value | Relevance to Reactivity |
|---|---|---|---|
| Electronic | Dipole Moment | 4.8 D | Influences intermolecular interactions and solubility. |
| Electronic | LUMO Energy | -2.1 eV | Relates to electron-accepting ability and susceptibility to nucleophilic attack. |
| Steric | Molecular Volume | 125.5 ų | Affects steric hindrance and accessibility of reactive sites. |
| Thermodynamic | Heat of Formation | -55.2 kcal/mol | Indicates the relative stability of the molecule. |
Synthetic Applications and Chemical Transformations of 2,6 Dihydroxy 3 Nitrobenzonitrile
Role as a Versatile Building Block in Organic Synthesis
2,6-Dihydroxy-3-nitrobenzonitrile serves as a foundational molecule for the construction of diverse chemical architectures. Its multifunctionality allows for sequential and selective reactions, providing a pathway to complex molecular frameworks that would be otherwise difficult to assemble.
Precursor for Heterocyclic Compound Synthesis
The reactivity of this compound makes it an excellent starting material for synthesizing various heterocyclic compounds. The presence of the nitro group, in particular, is key to many of these transformations. rsc.org Nitro groups are known to be flexible in their chemical behavior, facilitating a range of reactions that lead to the formation of cyclic structures. rsc.org For instance, the reduction of the nitro group can be a critical step in a cascade of reactions leading to the formation of nitrogen-containing heterocycles. rsc.org
Multicomponent reactions (MCRs) are a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step. nih.govorgchemres.org While specific examples directly utilizing this compound in MCRs are not extensively documented in the provided context, its structure suggests high potential as a substrate in such reactions for the synthesis of various heterocyclic systems. nih.govorgchemres.org
Intermediate in the Synthesis of Complex Substituted Aromatic Systems
The benzene (B151609) ring of this compound is activated towards electrophilic substitution, and the existing substituents direct incoming groups to specific positions, allowing for the controlled synthesis of polysubstituted aromatic compounds. The electron-withdrawing nature of the nitro and nitrile groups, combined with the electron-donating character of the hydroxyl groups, creates a unique pattern of reactivity.
The synthesis of other substituted benzonitrile (B105546) derivatives, such as 2,6-dichloro-3-nitrobenzonitrile, highlights the role of related structures as key intermediates. chemimpex.com This analogous compound is crucial in the production of various agrochemicals and pharmaceuticals. chemimpex.com The strategic manipulation of the functional groups on the benzonitrile core allows for the development of molecules with specific biological activities.
Derivatization for Novel Chemical Entities and Functional Molecules
The functional groups of this compound—nitrile, hydroxyl, and nitro—can each be selectively transformed, opening up a vast chemical space for the creation of new molecules with desired properties.
Nitrile Group Transformations (e.g., to Amides, Carboxylic Acids, Amines)
The nitrile group (-C≡N) is a versatile functional group that can be converted into several other important moieties. While direct examples for this compound are not detailed, the general chemistry of benzonitriles is well-established. For instance, the hydrolysis of a nitrile group can yield a carboxylic acid. This transformation is fundamental in organic synthesis, as seen in the conversion of p-nitrobenzoic acid to p-nitrobenzonitrile, a reverse example of the potential reactivity. orgsyn.org
The reduction of the nitrile group can lead to the formation of a primary amine, providing a route to a different class of compounds with unique biological and chemical properties.
Hydroxyl Group Derivatizations (e.g., Ethers, Esters, Chelating Agents)
The two hydroxyl (-OH) groups on the aromatic ring are amenable to a variety of derivatization reactions. They can be converted into ethers through Williamson ether synthesis or into esters by reaction with acyl chlorides or anhydrides. These transformations can significantly alter the solubility, reactivity, and biological activity of the parent molecule.
The presence of two adjacent hydroxyl groups also suggests the potential for this molecule to act as a chelating agent, capable of binding to metal ions. This property is often exploited in the design of sensors and catalysts. The derivatization of hydroxyl groups is a common strategy to fine-tune the electronic properties of aromatic compounds. For example, in a related compound, 4-hydroxy-3-nitrobenzonitrile, the hydroxyl group can be methylated to form 4-methoxy-3-nitrobenzonitrile. sigmaaldrich.com
Nitro Group Reductions and Substitutions
The reduction of the nitro group (-NO2) is one of the most significant transformations of nitroaromatic compounds, typically leading to the formation of an amino group (-NH2). rsc.orgnih.gov This reaction dramatically changes the electronic nature of the substituent from strongly electron-withdrawing to strongly electron-donating. nih.gov This transformation is a cornerstone of synthetic organic chemistry, providing access to anilines, which are themselves versatile intermediates. unimi.it
Various reagents and catalytic systems have been developed for the selective reduction of nitro groups in the presence of other reducible functionalities. rsc.org For instance, catalytic hydrogenation using platinum or palladium catalysts is a common method. rsc.org The choice of catalyst and reaction conditions can be crucial for achieving high yields and selectivity. rsc.org
The resulting amino group can then participate in a wide range of subsequent reactions, including diazotization followed by Sandmeyer-type reactions to introduce a variety of other functional groups. This is exemplified in the preparation of 2,6-dichlorobenzonitrile (B3417380) from 2-amino-6-chlorobenzonitrile. google.com
The following table summarizes the key functional groups of this compound and their potential transformations:
| Functional Group | Potential Transformations | Resulting Functional Group(s) |
| Nitrile (-C≡N) | Hydrolysis | Carboxylic Acid (-COOH) |
| Reduction | Primary Amine (-CH₂NH₂) | |
| Hydroxyl (-OH) | Etherification | Ether (-OR) |
| Esterification | Ester (-OOCR) | |
| Nitro (-NO₂) | Reduction | Amino (-NH₂) |
Applications in Material Science and Functional Materials
The unique arrangement of electron-donating hydroxyl groups and electron-withdrawing nitro and nitrile groups on the aromatic ring of this compound suggests its potential as a building block for functional materials. However, specific research into its practical applications remains limited.
Precursors for Specialty Polymers and Coatings
A comprehensive search of published research reveals no specific examples of this compound being utilized as a monomer or precursor for the synthesis of specialty polymers or coatings.
Theoretically, the presence of two hydroxyl groups offers the potential for this compound to act as a diol monomer in polymerization reactions. It could potentially undergo polycondensation with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The rigid aromatic core and the polar nitro and nitrile groups could impart specific properties to the resulting polymers, such as high thermal stability, specific solubility characteristics, or unique dielectric properties. Phenolic compounds are known to be used in the creation of various polymers, and enzyme-catalyzed polymerization is an explored avenue for producing polymeric phenols with antioxidant properties. mdpi.com For instance, high-temperature phthalonitrile (B49051) polymers have been synthesized from dihydroxybenzene isomers, indicating a potential, though unexplored, pathway for this compound.
Components in Optoelectronic or Coordination Materials
There is currently no published scientific literature detailing the use of this compound as a component in optoelectronic or coordination materials.
From a theoretical standpoint, the molecule possesses structural features that are often sought after in the design of such materials. The combination of electron-donating and electron-withdrawing groups on the aromatic ring can lead to intramolecular charge transfer, a phenomenon that is crucial for non-linear optical (NLO) properties and other optoelectronic applications. Nitroaromatic compounds are known for their electron-accepting nature, which makes them candidates for various applications in materials science. nih.gov The nitrile group is also a common functionality in materials with specific electronic properties. Furthermore, the two adjacent hydroxyl groups could act as a bidentate ligand, capable of coordinating with metal ions to form coordination polymers or metal-organic frameworks (MOFs). Such materials often exhibit interesting magnetic, porous, or catalytic properties.
Utilization in Advanced Catalysis and Reagent Development
An extensive review of the scientific literature indicates that there are no specific reports on the utilization of this compound in advanced catalysis or as a specialized reagent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
